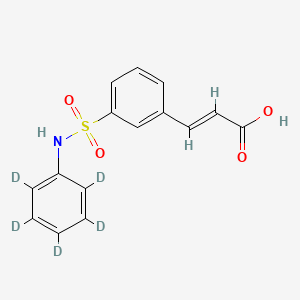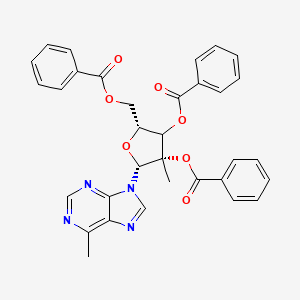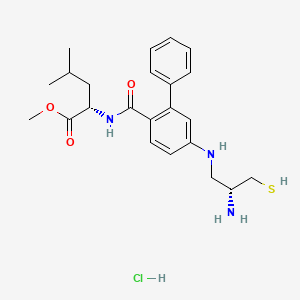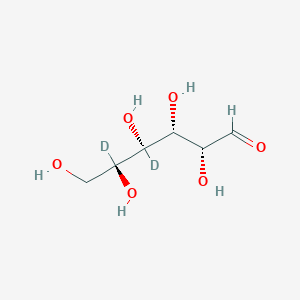
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone is an anthraquinone derivative isolated from the seeds of Cassia obtusifolia . It is a naturally occurring compound known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone typically involves the extraction from natural sources such as the seeds of Cassia obtusifolia . The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily obtained through natural extraction. advancements in synthetic organic chemistry may provide alternative routes for large-scale production in the future.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone structure to anthracene derivatives.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of anthraquinone derivatives and their chemical properties.
Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory activities, making it a subject of interest in biological research.
Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer and diabetes due to its bioactive properties.
Industry: It is used in the development of natural dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Enzyme Inhibition: It inhibits specific enzymes involved in inflammatory and metabolic pathways.
Cell Signaling Modulation: The compound modulates cell signaling pathways, leading to anti-inflammatory and anticancer effects.
Comparación Con Compuestos Similares
Emodin: Another anthraquinone derivative with similar biological activities.
Chrysophanol: Known for its anti-inflammatory and anticancer properties.
Aloe-emodin: Exhibits laxative and anticancer effects.
Uniqueness: 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone is unique due to its specific hydroxyl and methoxy substitutions, which contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H12O7 |
|---|---|
Peso molecular |
316.26 g/mol |
Nombre IUPAC |
1,2,3,7-tetrahydroxy-8-methoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O7/c1-5-3-6-10(16(23-2)11(5)18)14(21)9-7(12(6)19)4-8(17)13(20)15(9)22/h3-4,17-18,20,22H,1-2H3 |
Clave InChI |
JXCZCRQTBVMFTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B15141678.png)
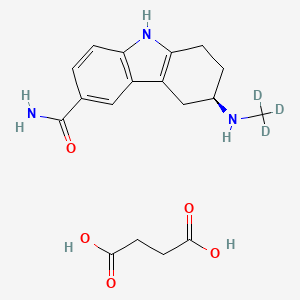


![1-Amino-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea](/img/structure/B15141720.png)

![[DAla2] Dynorphin A (1-9) (porcine)](/img/structure/B15141729.png)
